molecular formula C10H10N2O7 B1460303 Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate CAS No. 1356338-52-7

Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate

Cat. No. B1460303
CAS RN: 1356338-52-7
M. Wt: 270.2 g/mol
InChI Key: PISBFMTVMRUODY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate is an organic compound with the molecular formula C10H10N2O7 . It has a molecular weight of 270.2 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate, such as melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Antibacterial Agents

The structural similarity of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate to bis-indole alkaloids suggests potential antibacterial properties. Research indicates that compounds with similar structures have shown efficacy against methicillin-sensitive and -resistant Staphylococcus aureus . This compound could be synthesized and tested for its antibacterial activity, potentially leading to new treatments for resistant bacterial strains.

properties

IUPAC Name

ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O7/c1-2-19-8(13)5-6-3-4-7(11(15)16)10(14)9(6)12(17)18/h3-4,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISBFMTVMRUODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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